

Fijimycin C: A Technical Guide to a Marine-Derived Antibacterial Depsipeptide

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Compound of Interest

Compound Name: *Fijimycin C*

Cat. No.: B1466044

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Abstract

Fijimycin C, a natural product with the molecular formula C44H62N8O12, is a member of the etamycin class of cyclic depsipeptides. Isolated from a marine-derived *Streptomyces* species, this molecule has demonstrated significant antibacterial activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA). This technical guide provides a comprehensive overview of **Fijimycin C**, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria, such as MRSA, poses a significant threat to global public health. This has intensified the search for novel antibiotics with unique mechanisms of action. Marine microorganisms have proven to be a rich source of structurally diverse and biologically active secondary metabolites. **Fijimycin C**, discovered from a *Streptomyces* sp. cultured from a marine sediment sample collected in Fiji, represents a promising lead compound in the fight against resistant pathogens.^{[1][2]} As a member of the etamycin class, its mode of action is believed to be the inhibition of bacterial protein synthesis.

Chemical Properties and Structure Elucidation

Fijimycin C is a cyclic depsipeptide, a class of molecules characterized by the presence of at least one ester bond in the peptide ring. The molecular formula of **Fijimycin C** has been established as C44H62N8O12.[\[1\]](#)[\[2\]](#) The planar structure and absolute stereochemistry of its constituent amino acid residues were determined using a combination of spectroscopic techniques and chemical degradation methods.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C44H62N8O12	[1] [2]
Molecular Weight	894.45 g/mol	Calculated
Appearance	White, amorphous powder	[1]

Structure Elucidation Methodology

The structural determination of **Fijimycin C** involved a multi-step process:

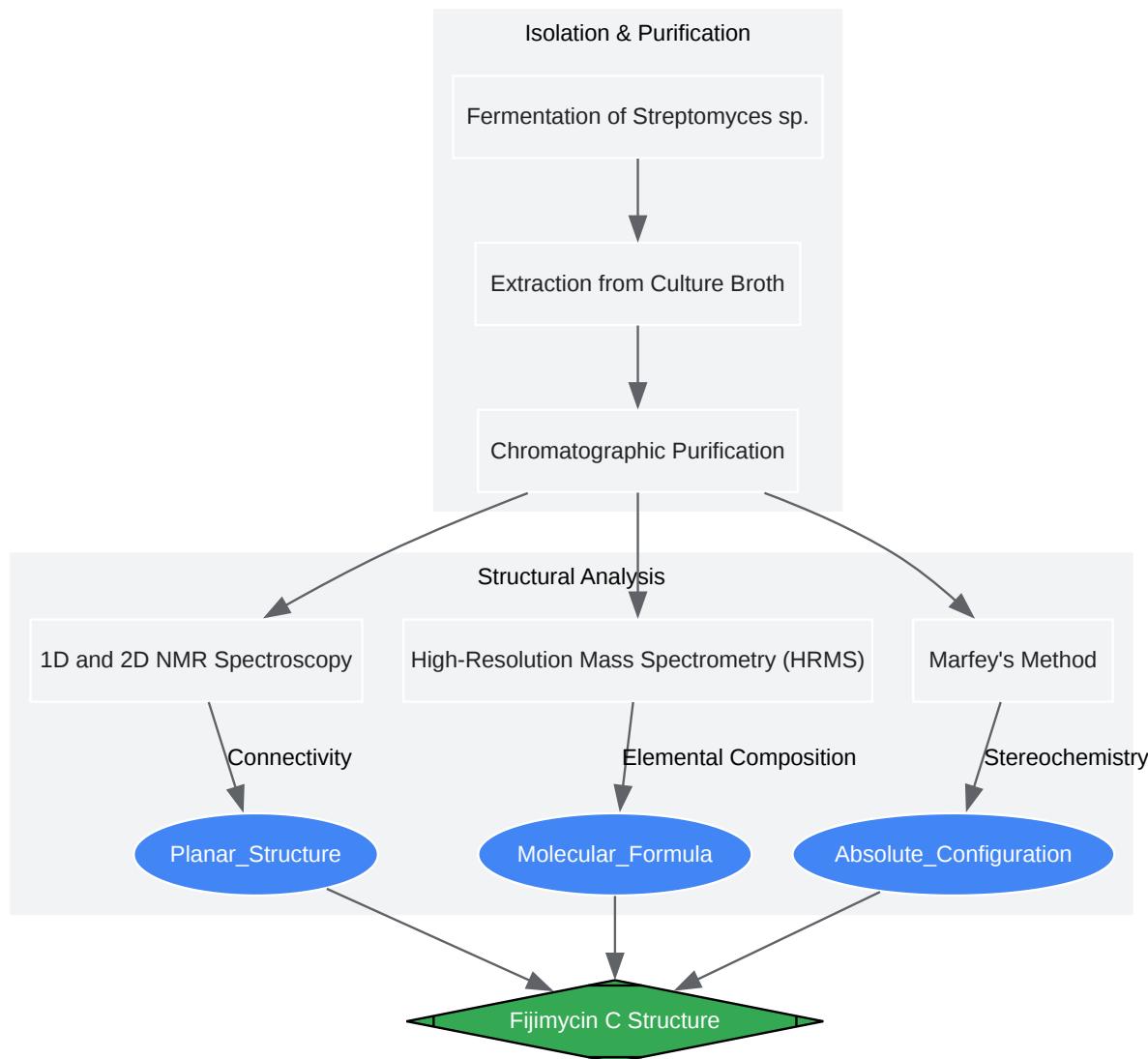
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Figure 1: Workflow for the structure elucidation of **Fijimycin C**.

Biological Activity and Mechanism of Action

Fijimycin C exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including various strains of MRSA.^{[1][2][3][4]}

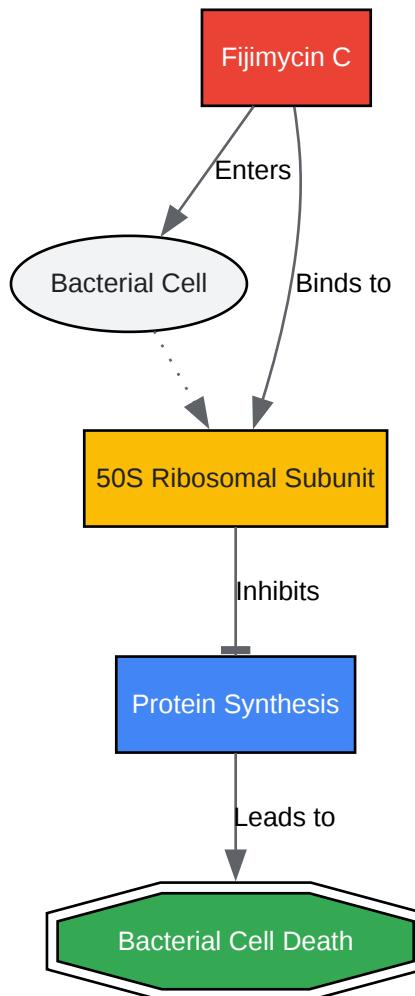
Antibacterial Spectrum

The primary reported activity of **Fijimycin C** is against MRSA. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

MRSA Strain	MIC (µg/mL)	Reference
ATCC 33591	4-16	[1] [2] [3] [4]
UAMS 1182	4-16	[1] [2] [3] [4]
Other MRSA strains	4-16	[1] [2] [3] [4]

Mechanism of Action

As a member of the etamycin class, which are streptogramin B antibiotics, **Fijimycin C** is understood to inhibit bacterial protein synthesis.[\[2\]](#) The proposed mechanism involves binding to the 50S ribosomal subunit, thereby interfering with the elongation of the polypeptide chain.



[Click to download full resolution via product page](#)**Figure 2:** Proposed mechanism of action for **Fijimycin C**.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of **Fijimycin C**.

Isolation and Purification of **Fijimycin C**

- Fermentation: The marine-derived *Streptomyces* sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.
- Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of natural products.
- Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18, followed by high-performance liquid chromatography (HPLC) to purify **Fijimycin C**.

Structure Elucidation

- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to determine the planar structure of the molecule, establishing the connectivity of atoms.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns that aid in sequencing the peptide backbone.
- Marfey's Method: To determine the absolute configuration of the amino acid residues, the purified **Fijimycin C** is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomers are analyzed by HPLC and their retention times are compared to those of derivatized amino acid standards of known configuration.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

- Bacterial Strains: MRSA strains are grown in appropriate culture media (e.g., Mueller-Hinton broth).
- Microdilution Method: A serial two-fold dilution of **Fijimycin C** is prepared in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of **Fijimycin C** that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

Fijimycin C is a promising antibacterial depsipeptide with potent activity against MRSA. Its mechanism of action, targeting the bacterial ribosome, makes it an attractive candidate for further investigation and development. Future research should focus on elucidating the detailed molecular interactions with the ribosomal binding site, exploring its efficacy in *in vivo* models of infection, and investigating potential for chemical modification to enhance its pharmacokinetic and pharmacodynamic properties. The detailed methodologies provided in this guide are intended to facilitate further research into this and other novel antibacterial agents.

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